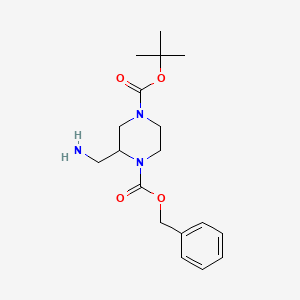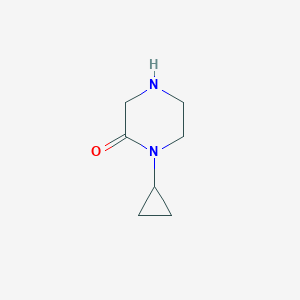![molecular formula C11H12FNO2 B1442120 1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1127402-43-0](/img/structure/B1442120.png)
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid” is C11H12FNO2. Its molecular weight is 209.22 g/mol.Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.22 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid and its derivatives have been explored in chemical synthesis and medicinal chemistry for their potential applications. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized for studying the influence of conformation on peptide activity, highlighting the versatility of azetidine derivatives in chemical synthesis (Sajjadi & Lubell, 2008). Moreover, benzofuran-based S1P1 agonists, including compounds with the 1-[(4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl] azetidine-3-carboxylic acid structure, have shown significant potential in the treatment of multiple sclerosis due to their high selectivity and oral bioavailability, demonstrating the utility of azetidine derivatives in developing new therapeutic agents (Saha et al., 2011).
Antioxidant Potential and Biological Activity
Research has also been conducted on the synthesis and in-vitro evaluation of novel Schiff bases and azetidines derived from phenyl urea derivatives, including those related to azetidine-3-carboxylic acid, for their antioxidant potentials. These compounds were shown to exhibit moderate to significant antioxidant effects, suggesting their potential medicinal benefits and applications in designing new therapeutic molecules (Nagavolu et al., 2017).
Material Science and Polymer Chemistry
Azetidine-containing compounds have been investigated for their applications in material science and polymer chemistry. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion has been developed, showcasing the utility of azetidine derivatives in creating self-curing polymeric materials with potential applications in coatings, adhesives, and other polymeric systems (Wang et al., 2006).
Drug Design and Development
Furthermore, azetidine derivatives have been explored in drug design and development, emphasizing their significance in creating novel therapeutic agents. Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists with acyclic amino carboxylate head-groups, including azetidine carboxylates, have demonstrated promising results in reducing blood lymphocyte counts, which is crucial for treating autoimmune diseases like multiple sclerosis (Reed et al., 2012).
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHYEODYOHUZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



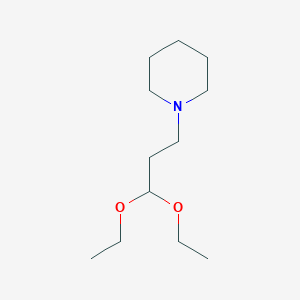
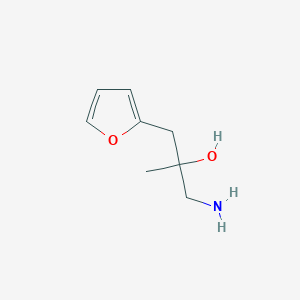

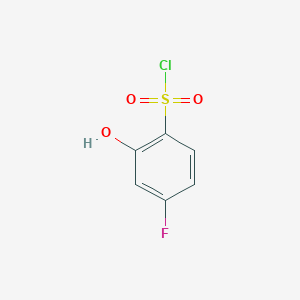
![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
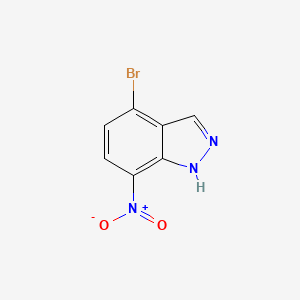
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

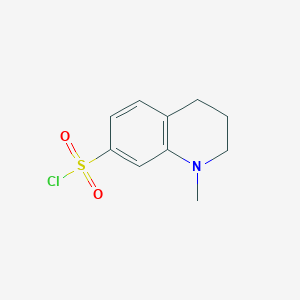
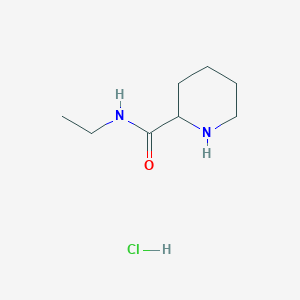
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
